molecular formula C34H32N6O5S2 B11449464 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B11449464
M. Wt: 668.8 g/mol
InChI Key: SDRPBCINTZMZEU-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, thiophene, pyrazole, triazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the benzamide moiety. Key reagents include various chlorinating agents, sulfur sources, and coupling catalysts. Reaction conditions often involve temperatures ranging from 0°C to 150°C, depending on the specific step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions can vary widely but often involve temperatures between -20°C and 100°C and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is unique due to its combination of multiple functional groups and heterocyclic structures, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C34H32N6O5S2

Molecular Weight

668.8 g/mol

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C34H32N6O5S2/c1-43-27-15-8-7-14-25(27)39-30(20-35-33(42)22-11-5-4-6-12-22)36-37-34(39)47-21-31(41)40-26(19-24(38-40)29-17-10-18-46-29)23-13-9-16-28(44-2)32(23)45-3/h4-18,26H,19-21H2,1-3H3,(H,35,42)

InChI Key

SDRPBCINTZMZEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CC=C6

Origin of Product

United States

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